Hexamethyl-D18-disilazane

Description

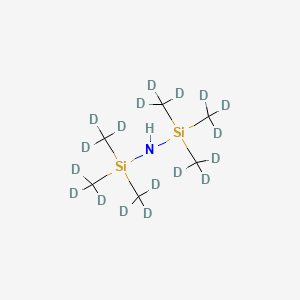

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation

Preparation of Hexamethyl-D18-disilazane from Deuterated Precursors

The synthesis of this compound typically involves the use of deuterated starting materials to build the final molecule with the desired isotopic enrichment.

Methods for Deuterium (B1214612) Incorporation into Trimethylsilyl (B98337) Moieties

A common strategy for synthesizing this compound involves the reaction of a deuterated silylating agent with a source of nitrogen. One plausible route starts with the synthesis of deuterated trimethylchlorosilane (TMS-d9-Cl). This can be achieved through various methods, such as the reaction of silicon tetrachloride with a deuterated Grignard reagent, like methyl-d3-magnesium iodide.

Another approach involves direct hydrogen-deuterium (H/D) exchange reactions on unlabeled trimethylsilyl compounds. researchgate.net This can be facilitated by transition metal catalysts or strong bases in the presence of a deuterium source like deuterium oxide (D₂O). rsc.orgresearchgate.netresearchgate.net For instance, platinum(0) complexes have been shown to catalyze the deuteration of silanes under mild conditions. researchgate.net

Once a highly deuterated trimethylsilyl precursor is obtained, it can be reacted with ammonia (B1221849) or another nitrogen source to form this compound. The general reaction for the synthesis of unlabeled hexamethyldisilazane (B44280) involves the reaction of trimethylchlorosilane with ammonia, producing hexamethyldisilazane and ammonium (B1175870) chloride. google.comgoogle.com A similar principle applies to the deuterated analogue.

Optimized Reaction Conditions for Enhanced Isotopic Purity

Achieving high isotopic purity (typically >98 atom % D) is crucial for the applications of this compound. fishersci.at The choice of reaction conditions plays a significant role in maximizing deuterium incorporation and minimizing unwanted side reactions.

Key factors influencing isotopic purity include:

Purity of Deuterated Precursors: The isotopic enrichment of the starting materials directly impacts the final product's purity.

Solvent: The use of deuterated solvents can help prevent H/D exchange with the solvent, thereby preserving the isotopic integrity of the product. synmr.insavemyexams.com

Temperature and Pressure: Controlling the reaction temperature and pressure can influence reaction rates and selectivity, which can be optimized to favor the desired deuterated product. google.comgoogle.com For some deuteration reactions, heating is necessary to achieve complete exchange. csic.es

Catalyst: In catalytic H/D exchange reactions, the choice of catalyst is critical for both efficiency and selectivity. researchgate.netresearchgate.net

A study on the synthesis of deuterated silanes demonstrated that periodically stopping the reaction, evacuating the headspace, and recharging with deuterium gas (D₂) can drive the equilibrium towards the fully deuterated product, achieving isotopic purities of 99%. csic.es

Comparative Analysis of Synthetic Pathways with Unlabeled Analogues

The synthesis of this compound shares fundamental chemical principles with the production of its unlabeled counterpart, hexamethyldisilazane (HMDS). The primary reaction for industrial HMDS production is the reaction of trimethylchlorosilane (TMCS) with ammonia. google.com

However, the introduction of deuterium presents unique challenges and considerations. The cost of deuterated starting materials is significantly higher than their unlabeled equivalents. simsonpharma.comresolvemass.ca This economic factor often necessitates the use of highly efficient reactions and recovery processes to make the synthesis of the deuterated compound viable.

Furthermore, the kinetic isotope effect, where C-D bonds are stronger and react more slowly than C-H bonds, can influence reaction rates and equilibria. musechem.com While this effect is often exploited in mechanistic studies, it can also require adjustments to reaction conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis of the unlabeled compound.

| Feature | This compound Synthesis | Hexamethyldisilazane (Unlabeled) Synthesis |

| Starting Materials | Deuterated precursors (e.g., TMS-d9-Cl) | Trimethylchlorosilane (TMCS) |

| Key Challenge | Achieving high isotopic purity | Efficient and cost-effective production |

| Reaction Conditions | Often requires optimization to maximize deuterium incorporation and may involve specialized techniques. | Well-established industrial processes. google.comgoogle.com |

| Cost | Significantly higher due to expensive deuterated reagents. simsonpharma.comresolvemass.ca | Relatively low due to readily available starting materials. |

Challenges and Innovations in Large-Scale Deuterated Compound Synthesis

Scaling up the synthesis of deuterated compounds like this compound from the laboratory to an industrial scale presents several challenges:

Cost and Availability of Deuterated Reagents: The high cost and limited availability of deuterium gas (D₂) and other deuterated starting materials are major hurdles for large-scale production. simsonpharma.comsynmr.inresolvemass.ca

Maintaining Isotopic Purity: Ensuring high and consistent isotopic purity in large batches can be difficult. Any potential for H/D exchange with atmospheric moisture or residual protons in the reaction system must be rigorously controlled. synmr.in

Process Optimization: Reaction conditions that are effective on a small scale may not be directly transferable to a larger scale. Issues such as heat transfer, mixing, and mass transfer become more critical.

Furthermore, methods utilizing less expensive deuterium sources, such as D₂O, are being developed. rsc.org Visible-light-mediated, metal-free deuteration of silanes using D₂O has been reported as a promising and more sustainable approach. rsc.org

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Hexamethyl-D18-disilazane

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. For this compound, multinuclear NMR methods provide comprehensive information regarding its structure, isotopic purity, and chemical environment.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing deuterated sites within a molecule. A key principle of this technique is that the chemical shifts in ²H NMR are essentially identical to those in proton (¹H) NMR. asm.org For the non-deuterated analogue, Hexamethyldisilazane (B44280), the eighteen equivalent protons of the two trimethylsilyl (B98337) groups produce a single, sharp resonance in the ¹H NMR spectrum at approximately 0.04 ppm relative to Tetramethylsilane (TMS). chemicalbook.com

Consequently, the ²H NMR spectrum of this compound is expected to show a single resonance at this same chemical shift. This solitary peak confirms that all deuterium atoms are in chemically equivalent environments, consistent with the structure of two -Si(CD₃)₃ groups. The high intensity and sharpness of this signal make ²H NMR an excellent tool for confirming the successful deuteration and assessing the isotopic enrichment at the methyl positions.

Table 1: Predicted ²H NMR Data for this compound

| Parameter | Expected Value | Compound Moiety |

| Chemical Shift (δ) | ~0.04 ppm | -CD₃ |

| Multiplicity | Singlet | N/A |

Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the silicon backbone of organosilicon compounds. wpmucdn.com Although ²⁹Si has a low natural abundance (4.7%) and a moderate gyromagnetic ratio, it is a spin-½ nucleus that typically yields sharp signals over a wide chemical shift range, making it highly sensitive to the silicon atom's local electronic environment. researchgate.net

For structures similar to Hexamethyl-disilazane, the ²⁹Si chemical shift provides key structural confirmation. In the related compound, [¹⁵N]Hexamethyldisilazane, a ²⁹Si chemical shift has been reported in deuterated chloroform (B151607) (CDCl₃). wpmucdn.com Studies on sodium hexamethyldisilazide (NaHMDS) show ²⁹Si chemical shifts are sensitive to aggregation state, appearing around -14.6 ppm for dimeric forms in toluene-d8. nih.gov For this compound, the two silicon atoms are chemically equivalent and are expected to produce a single resonance. The precise chemical shift confirms the Si-N-Si linkage and can be subtly influenced by the isotopic substitution of hydrogen with deuterium on the methyl groups (an isotope effect).

Table 2: Representative ²⁹Si NMR Data for Disilazane Structures

| Compound/Structure | Solvent | ²⁹Si Chemical Shift (δ) | Reference |

| [¹⁵N]Hexamethyldisilazane | CDCl₃ | (Specific value in source) | wpmucdn.com |

| NaHMDS (Dimer) | toluene-d₈ | -14.6 ppm | nih.gov |

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment can be used to establish direct, one-bond correlations between nuclei. fujifilm.com If the compound is synthesized with ¹⁵N enrichment, a ¹H-¹⁵N HSQC experiment would provide a direct correlation between the N-H proton and the nitrogen atom, confirming the N-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects correlations between nuclei over two or three bonds. fujifilm.com This is particularly powerful for mapping out the molecular skeleton. For this compound, a ¹H-²⁹Si HMBC would show a correlation between the N-H proton and the two equivalent silicon atoms, confirming the Si-N-H-N-Si connectivity. Similarly, a ¹H-¹³C HMBC could potentially show a very long-range correlation to the deuterated methyl carbons, further solidifying the structural assignment.

An ideal internal reference standard for NMR spectroscopy should be chemically inert, soluble in common deuterated solvents, and produce a single, sharp resonance that does not overlap with analyte signals. cas.cz Tetramethylsilane (TMS) is the universally accepted primary reference for ¹H and ¹³C NMR. nih.gov However, for specialized applications or when TMS is unsuitable, secondary standards are employed.

Related organosilicon compounds like hexamethyldisilane (B74624) (HMDSS) and hexamethyldisiloxane (B120664) (HMDSO) are sometimes used as alternative internal standards due to their chemical inertness and higher boiling points compared to TMS. nih.govchemicalbook.com this compound possesses many qualities of a useful reference compound. Its single, sharp resonance in ²H NMR makes it a potential candidate for a chemical shift and quantitation standard in deuterium spectroscopy. Furthermore, its single ²⁹Si resonance could serve as a reference point in ²⁹Si NMR studies, particularly in experiments where proton-containing standards would interfere with the measurement.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as studying its fragmentation pathways upon ionization.

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. For this compound (C₆D₁₈HNSi₂), the calculated accurate mass is 179.2186 amu. nist.gov The experimental measurement of a mass that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition and, critically, verifies the complete deuteration of the eighteen methyl hydrogen positions. This high degree of isotopic purity (typically >98 atom % D) is a key quality parameter for this compound. nist.gov

The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the well-known behavior of its non-deuterated counterpart, HMDS. The most common fragmentation pathway for HMDS is the loss of a methyl radical (•CH₃) to form a stable [M-CH₃]⁺ cation.

For this compound, the same pathway is expected. The molecular ion [M]⁺• would be observed at m/z 179. The primary fragment would result from the loss of a deuterated methyl radical (•CD₃), yielding an [M-CD₃]⁺ cation at m/z 164. The observation of this specific mass loss is definitive evidence of the trimethylsilyl structure and its deuteration. Other smaller fragments containing silicon and deuterated methyl groups would also be shifted in mass compared to the spectrum of standard HMDS.

Table 3: Comparison of Major EI-MS Fragments for HMDS and this compound

| Ion | HMDS Formula | HMDS m/z | This compound Formula | Expected m/z |

| [M]⁺• | C₆H₁₉NSi₂ | 161 | C₆D₁₈HNSi₂ | 179 |

| [M-CH₃/CD₃]⁺ | C₅H₁₆NSi₂ | 146 | C₅D₁₅HNSi₂ | 164 |

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Enhancement with this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. azolifesciences.com However, many compounds of biological interest, such as metabolites, contain polar functional groups (e.g., -OH, -NH2, -COOH) that render them non-volatile. researchgate.netsigmaaldrich.com Chemical derivatization is a necessary step to analyze these molecules by GC, modifying them to increase their volatility and thermal stability. azolifesciences.comresearchgate.net

This compound, ((CD₃)₃Si)₂NH, is a powerful deuterated silylating agent used for this purpose. typeset.iocymitquimica.com It reacts with active hydrogen atoms in analytes, replacing them with a perdeuterated trimethylsilyl (TMS-d9) group. typeset.io This process not only enhances the volatility of the analyte for GC separation but also introduces a significant, known mass shift due to the 18 deuterium atoms. lgcstandards.com This isotopic labeling is highly advantageous in mass spectrometry, as it allows for clear differentiation of the derivatized analyte from background noise and matrix interferences, facilitating accurate identification and quantification. fu-berlin.degov.scot For example, in isotope dilution mass spectrometry (ID-MS), a deuterated standard like a this compound derivative is used for precise measurement of the corresponding non-deuterated analyte. typeset.io

The use of deuterated derivatizing agents can also influence chromatographic retention times, an effect known as the chromatographic H/D isotope effect, where deuterated compounds typically elute slightly earlier than their protiated analogs. nih.gov The stability of the resulting deuterated silyl (B83357) derivatives is a critical factor, as some derivatives can be sensitive to moisture. sigmaaldrich.com

| Analyte Functional Group | Number of TMS-d9 Groups Added | Mass Increase (Da) | Example Analyte Class |

|---|---|---|---|

| -OH (Alcohol/Phenol) | 1 | 90.1 | Steroids, Sugars |

| -COOH (Carboxylic Acid) | 1 | 90.1 | Fatty Acids, Organic Acids |

| -NH₂ (Primary Amine) | 2 | 180.2 | Amino Acids, Primary Amines |

| -SH (Thiol) | 1 | 90.1 | Cysteine |

Analysis of Fragmentation Pathways in Deuterated Silazanes

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, causing them to ionize and break apart into characteristic fragment ions. fu-berlin.de The resulting mass spectrum serves as a molecular fingerprint. Analyzing these fragmentation pathways is crucial for structure elucidation. aip.org The use of stable isotope labeling, particularly with deuterium, is a powerful tool for clarifying these fragmentation mechanisms. fu-berlin.dedea.gov By observing the mass shifts in the fragment ions of a deuterated molecule compared to its non-deuterated counterpart, the atomic origins of each fragment can be traced. dea.gov

When a molecule derivatized with this compound is analyzed by GC-MS, the resulting mass spectrum is characterized by fragments originating from the perdeuterated trimethylsilyl (TMS-d9) groups. The fragmentation of the non-deuterated Hexamethyldisilazane shows a prominent peak at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular ion minus a methyl group ([M-15]⁺), and a base peak at m/z 73 from the trimethylsilyl cation ((CH₃)₃Si⁺). nist.gov

For the deuterated TMS-d9 group, the fragments are shifted to higher m/z values. The loss of a trideuteriomethyl radical (•CD₃, mass 18) from the TMS-d9 group leads to a characteristic fragment. One of the most diagnostic ions is the trideuteriomethylsilyl cation, (CD₃)₃Si⁺, which has an m/z of 91. This provides a clear marker for the presence of the deuterated silyl group in a fragment.

| Fragment Description | Non-Deuterated TMS Fragment Ion | m/z (TMS) | Deuterated TMS-d9 Fragment Ion | m/z (TMS-d9) |

|---|---|---|---|---|

| Loss of a methyl group | [M-CH₃]⁺ | Variable | [M-CD₃]⁺ | Variable |

| Silyl Cation | (CH₃)₃Si⁺ | 73 | (CD₃)₃Si⁺ | 91 |

| Rearrangement Ion | (CH₃)₂Si=OH⁺ | 75 | (CD₃)₂Si=OH⁺ | 87 |

Vibrational Spectroscopy (IR, Raman) for Deuterium-Specific Modes

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of molecules, providing detailed information about chemical bonding and molecular structure. renishaw.comarxiv.org The substitution of hydrogen with deuterium significantly alters these vibrational frequencies due to the increased mass, creating specific spectral signatures.

Infrared (IR) Spectroscopy for N-D and C-D Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. spectroscopyonline.com The frequency of absorption is specific to the type of chemical bond and its environment. In this compound, the key vibrational modes are the N-D (nitrogen-deuterium) and C-D (carbon-deuterium) stretching and bending vibrations.

Due to the increased reduced mass of the N-D and C-D bonds compared to N-H and C-H bonds, their fundamental stretching vibrations appear at significantly lower frequencies (wavenumbers). The C-H stretching vibrations typically occur in the 2850–3000 cm⁻¹ region. In contrast, C-D stretching vibrations are found at lower wavenumbers. nih.gov For example, C-D stretching modes in deuterated polycyclic aromatic hydrocarbons have been identified near 4.4 to 4.65 microns (~2270 cm⁻¹ to ~2150 cm⁻¹). arxiv.org Similarly, the N-H stretching vibration in secondary amines is found around 3300-3500 cm⁻¹. spectroscopyonline.com The corresponding N-D stretch is expected to shift to approximately 2400-2530 cm⁻¹, following the general approximation that the frequency ratio (νH/νD) is roughly the square root of 2.

| Vibrational Mode | Typical H-Isotope Wavenumber (cm⁻¹) | Expected D-Isotope Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 2960 | ~2100 - 2250 |

| N-H Stretch (silazane) | ~3400 | ~2400 - 2530 |

| C-D out-of-plane bending | N/A | ~525 - 700 (14-19 µm) arxiv.org |

Raman Spectroscopy for Molecular Structure Insights

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. renishaw.comnih.gov It is highly sensitive to molecular structure and symmetry. A key advantage of using deuterated compounds in Raman spectroscopy, particularly in biological contexts, is the emergence of strong signals in a spectrally "silent" region. beilstein-journals.org Most biological molecules like proteins and lipids have few or no fundamental vibrations in the 1800–2800 cm⁻¹ range. beilstein-journals.org

The C-D stretching vibrations of deuterated compounds fall directly within this silent region, typically around 2100-2300 cm⁻¹. beilstein-journals.orgustc.edu.cn This allows the C-D bonds to act as a clear, interference-free Raman tag. When this compound is used to derivatize a molecule, the introduced TMS-d9 groups can be tracked and imaged within cells or tissues without the need for bulky fluorescent labels. beilstein-journals.orgnih.gov This technique provides insights into the localization and metabolism of the labeled substance. nih.gov Furthermore, the specific pattern of Raman bands can confirm the molecular structure and conformation of the deuterated silazane and its derivatives. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| C-D Stretch | ~2100 - 2300 | Appears in the "silent region" of biological spectra, acting as a clear vibrational tag. beilstein-journals.org |

| N-D Stretch | ~2400 - 2530 | Confirms the presence of the deuterated amine group. |

| Si-C Stretch | ~600 - 750 | Characteristic of the trimethylsilyl group structure. |

| Si-N-Si Stretch | ~900 - 1000 | Provides information on the disilazane backbone structure. researchgate.net |

Applications in Advanced Chemical Synthesis and Reagent Chemistry

Role as a Deuterated Silylating Agent in Organic and Organometallic Transformations

Hexamethyl-D18-disilazane is a powerful deuterated silylating agent, meaning it can introduce a trimethylsilyl-d9 group, -Si(CD₃)₃, onto various functional groups. cscpl.com This process, known as trimethylsilylation, is a common protection strategy in organic synthesis. wikipedia.orgtcichemicals.com The use of the deuterated version allows for the precise incorporation of a deuterium (B1214612) label into molecules.

This compound reacts efficiently with organic molecules that contain an active hydrogen atom. cscpl.com This includes the hydroxyl (-OH) groups of alcohols and phenols, the amine (-NH) groups of primary and secondary amines, and the thiol (-SH) groups of thiols. researchgate.netatamanchemicals.com The reaction replaces the active hydrogen with a trimethylsilyl-d9 group, forming a deuterated silyl (B83357) ether, silyl amine, or silyl thioether, respectively. This transformation is crucial for protecting these functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org

The general reactions are as follows:

2 R-OH + [(CD₃)₃Si]₂NH → 2 R-O-Si(CD₃)₃ + NH₃

2 R₂NH + [(CD₃)₃Si]₂NH → 2 R₂N-Si(CD₃)₃ + NH₃

2 R-SH + [(CD₃)₃Si]₂NH → 2 R-S-Si(CD₃)₃ + NH₃

Research has demonstrated the use of this compound in forming deuterated TMS ether derivatives, which serve as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis. scispace.com The efficiency of silylation can be enhanced through the use of catalysts. mdpi.com

| Functional Group | Starting Compound Type | Product Type | Significance |

|---|---|---|---|

| Hydroxyl (-OH) | Alcohols, Phenols, Carboxylic Acids | Deuterated Silyl Ether | Protection of alcohols; creation of analytical standards. scispace.com |

| Amine (-NH, -NH₂) | Primary/Secondary Amines, Amides | Deuterated Silyl Amine | Protection of amines during synthesis. cscpl.comwikipedia.org |

| Thiol (-SH) | Thiols | Deuterated Silyl Thioether | Protection of thiols from oxidation or other reactions. atamanchemicals.com |

The use of this compound extends beyond simple protection. The incorporated deuterium atoms serve as isotopic labels, which are invaluable for several advanced applications. In mass spectrometry, the significant mass increase (9 Da per silyl group) allows for easy differentiation between labeled and unlabeled molecules, aiding in the elucidation of reaction pathways and the quantification of analytes.

Furthermore, the deuterium label can be exploited in studies of the kinetic isotope effect (KIE). libretexts.org The KIE allows chemists to determine if a specific bond is broken in the rate-determining step of a reaction. While the Si-C bonds are not typically broken during deprotection, the presence of deuterium on the methyl groups can subtly influence reaction rates and equilibria, providing insights into complex reaction mechanisms. chemistry-chemists.com This strategy, where a protecting group also serves as an isotopic probe, is a hallmark of advanced physical organic chemistry studies.

Investigation of this compound in Condensation Reactions

Condensation reactions are a cornerstone of synthetic chemistry, used to build complex molecules by joining two smaller molecules with the elimination of a small byproduct like water. numberanalytics.com In the synthesis of complex heterocyclic compounds, protecting groups are often essential to ensure that the desired reaction occurs.

The synthesis of complex heterocycles, such as xanthine (B1682287) derivatives, often requires multiple steps and the use of protecting groups. google.comgoogle.com For instance, hydroxyl groups on a precursor molecule may need to be protected before a condensation or cyclization reaction is performed to build the heterocyclic core. zioc.ru

This compound is an ideal reagent for this purpose when a deuterated final product or intermediate is desired. By silylating the hydroxyl groups of a precursor, a deuterated-trimethylsilyl ether is formed. This protected, deuterated precursor can then be carried through condensation reactions. jsynthchem.com The silyl groups can be removed in a final step to yield the target heterocyclic molecule, now containing a deuterium label at specific, non-exchangeable positions if the precursor itself was deuterated. This is particularly useful in pharmaceutical research for creating internal standards for metabolic studies or for investigating the metabolic fate of the drug itself. researchgate.netnih.gov

The replacement of hydrogen with deuterium can have a measurable impact on the rates and selectivity of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and the Si-C bond is also affected by the mass difference.

In the context of reactions involving this compound, deuteration can influence kinetics in several ways:

Primary KIE: If a C-H bond on the silylating agent were to be broken in the rate-determining step of a reaction, using the deuterated analog would significantly slow the reaction down.

Secondary KIE: More commonly, the presence of deuterium atoms near the reaction center can cause a secondary kinetic isotope effect. This can subtly alter the activation energy of a reaction, leading to changes in reaction rate or selectivity between competing pathways.

Solvent Isotope Effects: The ammonia (B1221849) liberated during silylation is ND₃ (from the deuterated reagent, assuming the substrate proton is exchanged), which can influence the reaction environment if it participates in the mechanism.

These effects, while often small, can be leveraged in competitive reaction systems to enhance the selectivity towards a desired product. By understanding the KIE associated with deuterated silylating agents, chemists can fine-tune reaction conditions to achieve higher yields and purity. chemistry-chemists.com

Deuterated Hexamethyldisilazane (B44280) as a Precursor for Deuterated Silyl Bases

Hexamethyldisilazane is the precursor to a class of strong, non-nucleophilic bases known as alkali metal bis(trimethylsilyl)amides. chemicalbook.com These are prepared by deprotonating HMDS with an organolithium reagent (like n-butyllithium), sodium hydride, or potassium hydride. wikipedia.org

Similarly, this compound can be deprotonated to form the corresponding deuterated silyl bases:

[(CD₃)₃Si]₂NH + BuLi → [(CD₃)₃Si]₂NLi + BuH

These deuterated bases, such as Lithium bis(trimethylsilyl-d9)amide (LiHMDS-d18), Sodium bis(trimethylsilyl-d9)amide (NaHMDS-d18), and Potassium bis(trimethylsilyl-d9)amide (KHMDS-d18), retain the key properties of their non-deuterated counterparts: they are highly soluble in organic solvents and are sterically hindered, making them excellent non-nucleophilic bases. They are used to generate enolates and other carbanions with high selectivity. The use of the deuterated version is critical when synthesizing a deuterium-labeled molecule where a strong base is required, ensuring that no unwanted hydrogen atoms are introduced into the system.

Synthesis and Reactivity of Deuterated Lithium Bis(trimethylsilyl)amide (LiHMDS-D18)

Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base widely employed in organic synthesis. commonorganicchemistry.comsigmaaldrich.com Its deuterated analogue, LiHMDS-D18, is synthesized from this compound.

The standard synthesis involves the deprotonation of the parent amine with an organolithium reagent, typically n-butyllithium. wikipedia.orgprepchem.com The synthesis of the deuterated variant follows the same principle. This compound is treated with n-butyllithium in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or hexane, to yield the desired LiHMDS-D18 product and butane (B89635) as a byproduct.

Reaction Scheme: (CD₃)₃Si-NH-Si(CD₃)₃ + CH₃CH₂CH₂CH₂Li → LiN(Si(CD₃)₃)₂ + CH₃CH₂CH₂CH₃

The resulting LiHMDS-D18 is a sterically hindered strong base. commonorganicchemistry.com Its reactivity mirrors that of its non-deuterated counterpart, being highly effective for generating kinetic enolates from ketones and esters, and for facilitating a variety of deprotonation-driven transformations. sigmaaldrich.combham.ac.uk Like standard LiHMDS, it is soluble in many nonpolar organic solvents. sigmaaldrich.comwikipedia.org The primary difference in its application lies not in its fundamental chemical reactivity but in its utility as a mechanistic probe, particularly in studies where the kinetic isotope effect can provide insight into reaction pathways.

| Property | Value |

| Compound Name | This compound |

| Synonyms | Bis(trimethylsilyl-d9)amine-d18, HMDS-d18 |

| Molecular Formula | C₆HD₁₈NSi₂ |

| Molecular Weight | 179.43 g/mol (approx.) |

| Isotopic Purity | Typically ≥98 atom % D |

Data derived from common chemical supplier information.

Stereochemical Studies Utilizing Deuterated Base Reagents

The use of deuterated reagents is a cornerstone of physical organic chemistry for investigating reaction mechanisms and stereochemical outcomes. sci-hub.senih.gov The primary tool leveraged in these studies is the deuterium kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotopologue (kH) to that of a heavy isotopologue (kD), expressed as kH/kD. wikipedia.org

A C-D bond is stronger than a C-H bond by approximately 5 kJ/mol. libretexts.orglibretexts.org Consequently, if the cleavage of a C-H bond is part of the rate-determining step of a reaction, substituting that hydrogen with deuterium will lead to a noticeable decrease in the reaction rate. This phenomenon is known as a primary kinetic isotope effect. libretexts.org

Deuterated base reagents are pivotal in distinguishing between different reaction pathways. For example, in elimination reactions, a significant KIE upon deuteration of the substrate at the β-carbon provides strong evidence for a concerted E2 mechanism, where the C-H bond is broken in the rate-limiting step. libretexts.orglibretexts.org

Secondary kinetic isotope effects (SKIEs) are also valuable. wikipedia.org These are smaller effects observed even when the bond to the isotopic atom is not broken or formed in the rate-determining step. wikipedia.org For instance, a change in hybridization at a carbon from sp3 to sp2 during a reaction can lead to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). wikipedia.org The use of a base like LiHMDS-D18, where the deuterium atoms are not directly involved in proton abstraction, can help isolate and study these subtle secondary effects or act as a non-interfering deuterated species in complex reaction systems.

Researchers have employed deuterated reagents as stereochemical probes to unravel the intricacies of various transformations, including palladium-catalyzed cross-coupling reactions and enzymatic cyclizations. sci-hub.senih.gov By strategically placing deuterium labels, it becomes possible to track the stereochemical fate of specific atoms throughout a reaction sequence, providing definitive evidence for pathways involving retention or inversion of configuration. sci-hub.se

| Isotope Effect Type | Typical kH/kD Value Range | Significance |

| Primary Kinetic Isotope Effect | ~2-8 | Indicates cleavage of the C-H/C-D bond in the rate-determining step. libretexts.org |

| Secondary α-Isotope Effect | ~0.8-1.2 | Reflects changes in hybridization at the carbon bearing the isotope. wikipedia.org |

| Secondary β-Isotope Effect | ~1.1-1.3 | Often associated with conformational effects or hyperconjugation in the transition state. wikipedia.org |

This table summarizes typical KIE values discussed in physical organic chemistry literature.

Research in Materials Science and Surface Engineering

Polymer Chemistry Applications with Deuterated HMDS

Hexamethyl-D18-disilazane ((CD₃)₃SiNHSi(CD₃)₃), the fully deuterated isotopologue of Hexamethyldisilazane (B44280) (HMDS), is a specialized chemical compound utilized in advanced materials science and polymer chemistry research. Its primary role is not as a bulk monomer but as a strategic agent for surface modification and as a deuterium (B1214612) source for isotopic labeling. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the methyl groups provides a powerful, non-invasive tool for analysis, allowing researchers to probe and understand material behaviors at the molecular level without significantly altering the chemical properties of the system.

Surface Property Modification of Polymeric Materials

The surface modification of polymeric materials is critical for tailoring their performance in specific applications, such as enhancing biocompatibility, improving adhesion, or creating hydrophobic barriers. glindiachemicals.comscitechnol.comnih.gov Hexamethyldisilazane is widely used as a silylating agent to impart such properties. glindiachemicals.comcscpl.com It reacts with hydroxyl (-OH) groups present on the surfaces of many polymers and substrates, replacing them with hydrophobic trimethylsilyl (B98337) groups. cscpl.comatamanchemicals.com This process effectively transforms a hydrophilic surface into a hydrophobic one. researchgate.net

This compound is employed in research to carry out this same modification, with the added benefit of the deuterium label. The fundamental chemical reaction remains the same, but the presence of deuterium allows for precise tracking and quantification of the surface coverage and the stability of the modification layer. Techniques like neutron reflectivity and mass spectrometry can be used to study the modified surface in detail, which is crucial for optimizing the modification process and understanding its effect on the polymer's bulk properties.

For instance, studies on non-deuterated HMDS have shown its effectiveness in reducing moisture accumulation at polymer/substrate interfaces. When applied to a silicon oxide substrate, an HMDS treatment decreased the interfacial water concentration in a poly(4-tert-butoxycarbonyloxystyrene) (PBOCSt) film from approximately 30% by volume to about 15%. nist.gov The use of this compound in similar experiments would enable researchers to more accurately determine the density and distribution of the silylating agent at that buried interface, providing a clearer link between the surface treatment and the resulting hydrophobicity.

The modification can be applied through various methods, including vapor deposition, which results in an atomically flat and uniform surface layer. glindiachemicals.comresearchgate.net This is particularly advantageous for applications requiring smooth and consistent surface characteristics.

Table 1: Effects of HMDS Surface Modification on Material Properties

| Property Modified | Description of Change | Research Finding/Application |

| Wettability | Converts hydrophilic surfaces (e.g., with -OH groups) to hydrophobic surfaces. | Creates moisture-resistant and anti-fouling surfaces on polymers and substrates like glass and ceramics. glindiachemicals.comresearchgate.net |

| Adhesion | Acts as an adhesion promoter, particularly for photoresists on silicon wafers. glindiachemicals.comatamanchemicals.com | Prevents undercutting and lift-off of photoresist films during photolithography in the semiconductor industry. cscpl.com |

| Interfacial Moisture | Reduces the concentration of water that can accumulate at a polymer-substrate interface. | Treatment of a silicon surface with HMDS was shown to cut the maximum water concentration at the interface by nearly half. nist.gov |

| Biocompatibility | Modifies surfaces of biomedical devices to improve their interaction with biological systems. glindiachemicals.comnih.gov | Used for surface modification of microfluidic devices and medical implants. glindiachemicals.com |

Deuterium Labeling for Polymer Structure-Property Relationship Studies

Understanding the relationship between a polymer's molecular structure and its macroscopic properties is a central goal of polymer science. capes.gov.brresearchgate.net Deuterium labeling is a powerful technique for this purpose, and this compound serves as a valuable reagent for introducing deuterium labels into a polymer system. The key advantage is that deuterium's greater mass compared to protium causes its bond vibrations to occur at different frequencies, creating a distinct signal in spectroscopic analyses like Infrared (IR) Spectroscopy and Raman Spectroscopy. rsc.org

This isotopic shift allows researchers to "highlight" and track specific components within a complex polymer blend or composite. rsc.orgresearchgate.net For example, in a blend of two otherwise chemically similar polymers, one can be selectively labeled. This enables the direct visualization and quantitative analysis of the material's morphology, such as phase separation, domain size, and interfacial composition. rsc.org

Research utilizing deuterated polystyrene has demonstrated how isotope labeling combined with advanced analytical techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) can circumvent challenges posed by overlapping spectral data. rsc.org By targeting the unique carbon-deuterium (C-D) vibration, which appears in an unoccupied region of the infrared spectrum, quantitative maps of the composition of polymer blends can be generated at the nanoscale. rsc.orgresearchgate.net

This compound can be used to introduce deuterated trimethylsilyl end-groups onto polymer chains. The study of these labeled chains can provide insights into:

Polymer Degradation: Tracking the fate of the labeled end-groups under stress can reveal mechanisms of polymer chain scission.

Surface Interactions: By observing the concentration of labeled chain ends at a surface or interface, researchers can study surface segregation phenomena, which heavily influence adhesion and friction.

Reaction Kinetics: The deuterium label can be used as a tracer to follow the course of chemical reactions, such as the decomposition of HMDS itself in chemical vapor deposition processes. iqst.ca

Table 2: Spectroscopic Distinction via Deuterium Labeling

| Bond Type | Typical Vibrational Frequency (Wavenumber) | Analytical Technique | Application in Polymer Studies |

| Carbon-Hydrogen (C-H) | ~2850-3000 cm⁻¹ | Infrared Spectroscopy | Standard analysis of organic polymers. |

| Carbon-Deuterium (C-D) | ~2100-2250 cm⁻¹ | Infrared Spectroscopy | Distinguishes labeled polymers from non-labeled ones, enabling quantitative analysis of blend morphology and composition. rsc.orgresearchgate.net |

| Mass-to-Charge Ratio (m/z) | Varies by fragment | Mass Spectrometry | Helps in the assignment of mass peaks to specific molecular fragments, clarifying reaction pathways and decomposition mechanisms. iqst.ca |

Mechanistic Investigations and Reaction Pathway Elucidation

Isotopic Labeling Studies to Determine Reaction Mechanisms

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. By replacing a specific atom in a reactant molecule with one of its heavier isotopes, chemists can follow the fate of that atom in the products, thereby revealing intricate details of the reaction pathway.

Deuterium (B1214612) exchange studies are instrumental in identifying the involvement of specific C-H bonds in a reaction mechanism. In the context of silylation reactions involving Hexamethyl-D18-disilazane, the absence of deuterium exchange between the silylating agent and the substrate or solvent would suggest that the methyl C-D bonds are not cleaved during the reaction. This is the expected outcome for most silylation reactions where the trimethylsilyl (B98337) group is transferred intact.

Conversely, if deuterium atoms from the this compound were found to be incorporated into other molecules in the reaction mixture, it could indicate unexpected side reactions or a more complex mechanism involving the activation of C-D bonds. For instance, in reactions catalyzed by transition metals, C-H (or C-D) bond activation is a known mechanistic step, and the use of this compound could provide clear evidence for such a pathway.

In multi-step reaction sequences, this compound allows for the precise tracing of the trimethylsilyl moiety. The mass difference between the deuterated (-Si(CD₃)₃) and non-deuterated (-Si(CH₃)₃) trimethylsilyl groups is significant (9 mass units per group), making them easily distinguishable by mass spectrometry.

This mass tag enables chemists to follow the silyl (B83357) group through complex transformations. For example, in a reaction sequence involving multiple protection and deprotection steps, using this compound for one of the silylation steps would allow researchers to confirm which specific silyl group remains on a molecule at various stages of the synthesis. This is particularly useful in crossover experiments, where two similar substrates are reacted with both deuterated and non-deuterated silylating agents to probe for intermolecular versus intramolecular processes.

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for studying reaction mechanisms, as it provides information about bond breaking or forming at or before the rate-determining step. princeton.edu The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (k_L) to the rate constant with the heavy isotopologue (k_H). wikipedia.org

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. gmu.edupediaa.com For reactions involving this compound, a primary KIE would not be expected in standard silylation reactions, as the C-D bonds of the methyl groups are not directly involved in the silylation process.

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position remote from the site of bond cleavage. princeton.edu These effects are typically smaller than primary KIEs and are caused by changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. pediaa.com In reactions with this compound, the substitution of hydrogen with deuterium in the methyl groups would be expected to produce a secondary KIE.

The magnitude of the SKIE can provide valuable information about changes in hybridization at a nearby atom.

Normal SKIE (k_H/k_D > 1): This is typically observed when the hybridization of the silicon atom changes in a way that leads to a loosening of the C-D bond vibrations in the transition state compared to the reactant.

Inverse SKIE (k_H/k_D < 1): This occurs when the vibrations associated with the C-D bonds become more constrained or "stiffer" in the transition state. gmu.edu This can happen if there is increased steric crowding around the methyl groups in the transition state.

| Kinetic Isotope Effect (KIE) Type | Description | Expected Value (k_H/k_D) for HMDS-D18 Reactions | Mechanistic Implication |

|---|---|---|---|

| Primary KIE | Isotopically substituted bond is broken/formed in the rate-determining step. | ~1 | C-D bonds of the methyl groups are not broken. |

| Secondary KIE (α-effect) | Isotopic substitution is on an atom adjacent to the reacting center. | Slightly different from 1 | Provides insight into the electronic and steric environment of the transition state. |

| Normal Secondary KIE | Reaction with the lighter isotope is faster. | > 1 | Indicates a less sterically hindered or electronically looser transition state. |

| Inverse Secondary KIE | Reaction with the heavier isotope is faster. | < 1 | Indicates a more sterically crowded or electronically tighter transition state. |

The measurement of a secondary KIE in a reaction using this compound versus its non-deuterated counterpart can offer profound insights into the structure of the transition state. For example, in a nucleophilic attack on the silicon atom of HMDS, the geometry around the silicon changes from tetrahedral in the ground state to trigonal bipyramidal in the transition state. This change in coordination and geometry affects the vibrational modes of the attached methyl groups.

By measuring the SKIE, one can infer the nature of this transition state. An inverse isotope effect (k_H/k_D < 1) might suggest that the transition state is sterically congested, causing the C-D bending vibrations to become more restricted. Conversely, a normal isotope effect (k_H/k_D > 1) could imply a looser transition state structure. Combining KIE data with computational models allows for a detailed mapping of the reaction's potential energy surface.

Computational and Theoretical Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies for elucidating reaction mechanisms. Quantum chemical calculations can be used to model the reaction pathways of both Hexamethyl-disilazane and this compound. Such studies can locate and characterize the geometries and energies of reactants, transition states, and products on the potential energy surface. researchgate.net

Theoretical calculations are particularly valuable for predicting kinetic isotope effects. By calculating the vibrational frequencies of the ground states and transition states for both the deuterated and non-deuterated species, a theoretical KIE can be determined. The agreement between the experimentally measured KIE and the computationally predicted KIE can provide strong validation for a proposed reaction mechanism and transition state structure.

For instance, Density Functional Theory (DFT) calculations could be employed to model the silylation of an alcohol by this compound. These calculations would yield the structure of the transition state and the vibrational frequencies needed to predict the secondary KIE. This theoretical value can then be compared to experimental findings to confirm mechanistic hypotheses, such as whether the reaction proceeds through an associative or dissociative mechanism.

Density Functional Theory (DFT) Calculations on Deuterated Disilazane Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting molecular geometries, reaction energies, and activation barriers, thereby providing deep insights into chemical reactivity.

Theoretical studies on the non-deuterated Hexamethyldisilazane (B44280) (HMDS) have established its optimized geometry and explored factors governing its skeletal planarity. These calculations, performed at various levels of theory such as HF/6-31+G(d), B3LYP/6-31+G(d), and MP2/6-31+G(d), have shown that HMDS possesses a planar or nearly planar Si-N-Si skeleton researchgate.net. This planarity is attributed to negative hyperconjugation, involving the transfer of electron density from the nitrogen lone pair to the Si-C antibonding orbitals, and the significant polarity of the Si-N bonds researchgate.net.

For this compound, the substitution of hydrogen with deuterium in the methyl groups is not expected to significantly alter the equilibrium geometry or the electronic structure of the Si-N-Si backbone. However, it will have a notable impact on the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic substitution is particularly relevant when considering reaction pathways that involve the cleavage of these bonds.

The reactivity of HMDS has been theoretically investigated, particularly its decomposition pathways. DFT calculations at the CCSD(T)/6-311++G(d,p)//B3LYP/6-311++G(d,p) level of theory have been used to predict the kinetics and thermochemistry of various bond cleavages digitellinc.com. The primary bonds of interest in decomposition are the Si-CH₃, Si-N, and N-H bonds. For any reaction where a C-D bond is broken or formed in the transition state, a kinetic isotope effect (KIE) would be anticipated. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. This would suggest that this compound would exhibit slower reaction kinetics in pathways where the methyl groups are directly involved in the rate-determining step.

For instance, a significant decomposition pathway for HMDS is the elimination of methane to form 1-trimethylsilylamino-1-methylsilene. This reaction has a high activation barrier of 88.9 kcal/mol digitellinc.com. In the case of this compound, the analogous reaction would involve the elimination of deuterated methane (CD₄), and the activation barrier is expected to be even higher due to the primary KIE.

Below is a table summarizing theoretical data for the decomposition of the non-deuterated HMDS, which serves as a baseline for understanding the reactivity of its deuterated analogue.

| Reaction Pathway | Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Methane elimination to form 1-trimethylsilylamino-1-methylsilene | 88.9 | Not specified |

| Homolytic cleavage of Si-CH₃ bond | Not specified | Higher than in TMDSZ |

| Homolytic cleavage of Si-N bond | Not specified | Higher than in TMDSZ |

| Homolytic cleavage of N-H bond | Not specified | Higher than in TMDSZ |

Data sourced from theoretical studies on Hexamethyldisilazane (HMDS) digitellinc.com. TMDSZ (Tetramethyldisilazane) is included for comparison as mentioned in the source.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the examination of the time evolution of a system, providing insights into conformational changes, diffusion, and intermolecular interactions.

While specific MD simulations for isolated this compound are not readily found, the methodology has been extensively applied to study the interactions of similar silane compounds, particularly with surfaces. These studies often employ reactive force fields (like ReaxFF) to model the atomic interactions researchgate.net.

For this compound, MD simulations could be employed to understand its behavior in the liquid phase or its interactions with other molecules or surfaces. Key parameters that can be derived from such simulations include:

Radial Distribution Functions (RDFs): To understand the local structure and ordering of molecules in the liquid state.

Mean Square Displacement (MSD): To calculate diffusion coefficients and understand molecular mobility.

Interaction Energies: To quantify the strength of interactions with other species or surfaces.

In the context of its use as a surface modifying agent, MD simulations could model the physisorption and subsequent chemisorption of this compound onto a substrate like silica (B1680970). The simulations would track the orientation of the molecule relative to the surface hydroxyl groups and the dynamics of the Si-N bond cleavage and formation of new Si-O bonds. The deuteration of the methyl groups would primarily affect the mass and vibrational modes of these groups, which could have a subtle influence on the dynamics of surface interactions and diffusion.

The table below illustrates the type of data that can be obtained from MD simulations, based on studies of similar silane-surface interactions.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Interatomic Potentials | Describes the forces between atoms. | Essential for accurate simulation of molecular motion and interactions. |

| System Equilibration | Ensures the simulated system is in a stable state. | A prerequisite for obtaining meaningful dynamic and thermodynamic data. |

| Trajectory Analysis | Provides a time-resolved view of atomic positions. | Allows for the visualization and analysis of molecular interactions and conformational changes. |

Modeling of Decomposition and Reaction Pathways

The modeling of decomposition and reaction pathways for this compound is critical for applications in areas such as chemical vapor deposition (CVD), where it might serve as a precursor for silicon carbonitride films. Theoretical studies on HMDS have identified several key decomposition pathways in the gas phase digitellinc.com.

The primary decomposition reactions involve the homolytic cleavage of the Si-CH₃, Si-N, and N-H bonds. The relative ease of these bond cleavages determines the initial radical pool and subsequent reaction products. For HMDS, seven stable decomposition products have been identified: two reactive silene species, two silanimine species, tetramethylsilane (TMS), trimethylsilylamine, and methane digitellinc.com.

The substitution of hydrogen with deuterium in this compound would have the most significant effect on pathways involving the abstraction of a methyl group or a hydrogen/deuterium atom from a methyl group. For example, in a hot-wire CVD reactor, the decomposition of HMDS on a heated tungsten filament leads to the breaking of both Si-Si (if present in a precursor) and Si-C bonds, with trimethylsilyl radicals being a dominant primary product. These radicals can then abstract a methyl group from an intact HMDS molecule to form tetramethylsilane rsc.org. In the case of this compound, the abstraction would be of a -CD₃ group, and the reaction kinetics would be influenced by the isotopic substitution.

A quantum chemical study on the reaction of HMDS with silica surfaces proposed a two-step mechanism. The first, rate-determining step involves the trimethylsilylation of a surface silanol (B1196071) group and the formation of trimethylaminosilane. The second step is the reaction of this intermediate with another silanol to form a second trimethylsilyl surface species and ammonia (B1221849) researchgate.net. For this compound, the core of this mechanism would remain the same, as it primarily involves the Si-N bond and the N-H bond.

The following table summarizes the key decomposition products of non-deuterated HMDS, which are expected to have deuterated analogues in the decomposition of this compound.

| Product Class | Specific Products of HMDS Decomposition |

| Reactive Species | Silenes, Silanimines |

| Stable Molecules | Tetramethylsilane (TMS), Trimethylsilylamine, Methane (CH₄) |

Data compiled from theoretical studies on the decomposition of Hexamethyldisilazane (HMDS) digitellinc.com.

Advanced Analytical Applications Utilizing Deuterium Labeling

Quantitative Analysis using Hexamethyl-D18-disilazane as an Internal Standard

The use of isotopically labeled internal standards is a cornerstone of modern quantitative analysis, significantly improving the reliability of results. This compound, with its 18 deuterium (B1214612) atoms, serves as an excellent internal standard for a variety of analytical applications.

Isotope Dilution Mass Spectrometry (IDMS) in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-accuracy measurements, and it is considered a primary measurement method traceable to the International System of Units (SI). nist.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, must be chemically identical to the analyte but have a different mass due to the isotopic substitution.

This compound is utilized to create these deuterated internal standards. scispace.comhelsinki.fitypeset.io For instance, it is used in conjunction with other reagents to form deuterated trimethylsilyl (B98337) (d9-TMS) ether derivatives of analytes. scispace.comhelsinki.fi These deuterated standards are then added to the sample before extraction and analysis. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, even in complex biological or environmental matrices where significant analyte loss or matrix effects can occur. clearsynth.com

The use of a single internal standard to account for the loss of multiple compounds can lead to a considerable decrease in precision and accuracy, as different analytes may interact differently with the sample matrix. scispace.com Therefore, the ideal ID-GC-MS-SIM method employs a specific deuterated internal standard for each analyte, ensuring that the retention times of the nondeuterated compounds and their corresponding deuterated standards are very close. scispace.com

Enhancement of Analytical Accuracy and Precision

The application of this compound to generate internal standards directly addresses several challenges in quantitative analysis, leading to a significant enhancement of accuracy and precision. clearsynth.com Traditional quantification methods often rely on external calibration curves, which can be prone to errors arising from variations in injection volume, instrument response, and matrix effects.

By incorporating a deuterated internal standard synthesized using this compound, each sample effectively contains its own calibration point. This "individual correction" normalizes the response of the analyte to that of its deuterated counterpart, resulting in reproducibly higher precision compared to traditional data correction strategies. nih.gov This approach compensates for:

Variability in sample preparation: Losses during extraction, cleanup, and concentration are accounted for.

Instrumental drift: Fluctuations in the performance of the chromatograph or mass spectrometer over time are corrected.

Matrix effects: The influence of other components in the sample that can suppress or enhance the analyte's signal in the mass spectrometer is minimized. clearsynth.com

Research has demonstrated that this individual correction of metabolite responses consistently yields significantly higher precision in both the presence and absence of complex matrices like serum and urine. nih.gov This makes the use of deuterated standards derived from reagents like this compound a valuable contribution to the field of absolute quantitative metabolomics. nih.gov

Development of Novel Derivatization Strategies for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and thermally stable compounds. mdpi.com However, many biologically and environmentally relevant molecules, such as amino acids, sugars, and organic acids, are non-volatile. nih.govmdpi.com Chemical derivatization is a necessary step to convert these analytes into forms suitable for GC-MS analysis. mdpi.com

Deuterium-Labeled Derivatization for Enhanced Volatility and Detectability

This compound is a silylating agent, meaning it introduces trimethylsilyl (TMS) groups onto the analyte molecules. nih.gov This process, known as silylation, replaces active hydrogen atoms in functional groups like -OH, -NH2, and -COOH with TMS groups. The resulting TMS derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds, making them ideal for GC-MS analysis. spectroscopyonline.com

The use of a deuterated silylating agent like this compound offers additional advantages beyond simply improving volatility. When a sample is derivatized with a mixture of the non-deuterated and deuterated silylating agents, or when a deuterated standard is created and spiked into a sample derivatized with the non-deuterated reagent, it produces a distinct isotopic signature in the mass spectrum. This allows for easier identification of the derivatized analyte and can aid in elucidating fragmentation pathways in the mass spectrometer. spectroscopyonline.comresearchgate.net

The development of targeted GC-MS/MS methods for metabolite quantification has benefited from the use of deuterated derivatization agents. nih.gov For example, internal standards for individual metabolites can be generated by derivatizing a standard mixture with a deuterated reagent like d9-MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), which is functionally similar to using this compound for creating deuterated TMS derivatives. nih.gov This approach has been shown to be a valuable tool for absolute quantitative metabolomics. nih.gov

Application in Metabolomics and Environmental Analysis Research

The analytical strategies employing this compound and other deuterated derivatizing agents are particularly impactful in the fields of metabolomics and environmental analysis.

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. mdpi.com GC-MS is a key analytical platform in metabolomics, capable of analyzing important metabolite groups like sugars, amino acids, and organic acids. nih.gov The challenge in quantitative metabolomics is the accurate and precise measurement of these diverse compounds, each with its own derivatization kinetics and derivative stability. nih.gov The use of deuterated internal standards, created with reagents like this compound, provides a robust solution for achieving reliable quantitative data in complex biological samples. clearsynth.comnih.gov This allows researchers to study the subtle metabolic changes associated with disease, drug toxicity, or genetic modifications. nih.gov

In environmental analysis , scientists are often tasked with identifying and quantifying trace levels of pollutants in complex matrices such as water, soil, and air. Many pollutants are non-volatile and require derivatization for GC-MS analysis. Deuterium-labeled standards are crucial for compensating for matrix effects and ensuring accurate quantification of these compounds. clearsynth.com This is essential for assessing human and wildlife exposure to environmental contaminants and understanding their potential health effects. mdpi.com The use of metabolomics in conjunction with environmental analysis, sometimes termed "ecotoxicogenomics," helps to elucidate the biological impacts of pollutant exposure. mdpi.comub.edu

This compound in Chromatography Support Materials Research

Beyond its role as a derivatization agent for analytes, this compound and its non-deuterated counterpart, Hexamethyldisilazane (B44280) (HMDS), are also used in the preparation and modification of chromatography support materials. nih.gov The stationary phase in chromatography, which is the material packed into the column, plays a critical role in the separation process. nih.gov

In gas chromatography, the surface of the support material can contain active sites, such as silanol (B1196071) groups (-Si-OH), which can interact undesirably with analytes, leading to peak tailing and poor chromatographic resolution. To mitigate this, the support material is often deactivated by silylation. HMDS is a common reagent for this purpose, effectively capping the active silanol groups with inert trimethylsilyl groups. nih.gov

While the primary application in this context is for deactivation, research into the surface chemistry of chromatographic supports can utilize this compound to study the mechanisms of deactivation and the stability of the silylated surface. By using a deuterated reagent, researchers can use techniques like mass spectrometry or spectroscopy to track the presence and behavior of the deuterated silyl (B83357) groups on the support material. This can provide insights into the effectiveness of the deactivation process and the longevity of the chromatographic column under various operating conditions. Studies on the decomposition of related deuterated silazanes on different surfaces have been conducted to understand the underlying reaction chemistry. iqst.ca

This compound in Advanced Analytical Applications: A Focus on Deuterium Labeling Effects

The strategic use of isotopically labeled compounds has become a cornerstone in advancing analytical methodologies, offering enhanced precision and deeper mechanistic insights. Among these, this compound, a deuterated variant of the common silylating agent Hexamethyldisilazane (HMDS), presents unique advantages in the realm of chromatography. This article explores the specific applications of this compound in the deactivation of stationary phases and the subsequent influence of its deuterium labeling on chromatographic performance.

1 Deactivation of Stationary Phases for Improved Separations

In gas chromatography (GC), the inertness of the capillary column is paramount for achieving symmetric peak shapes and accurate quantification, especially for polar and active compounds. The inner surface of fused silica (B1680970) capillary columns is populated with silanol (Si-OH) groups, which are active sites that can lead to undesirable interactions with analytes, resulting in peak tailing and reduced column efficiency. cloudfront.netchromatographyonline.com To mitigate these effects, a process known as deactivation is employed, which involves chemically capping these active silanol groups. tennessee.edurestek.com

Silylation, the introduction of a silyl group, is a widely used deactivation technique. chemicalbook.comatamanchemicals.com Reagents like Hexamethyldisilazane (HMDS) are effective for this purpose, reacting with surface silanols to create a more inert trimethylsilyl ether surface. atamanchemicals.comcymitquimica.comcscpl.com The fundamental reaction involves the replacement of the active hydrogen on the silanol group with a trimethylsilyl group. researchgate.net

2 Influence of Deuteration on Column Performance

The substitution of hydrogen with deuterium in a deactivating agent like this compound can have a discernible impact on the chromatographic behavior of analytes, a phenomenon known as the chromatographic isotope effect. nih.gov This effect typically manifests as a difference in retention time between a deuterated and a non-deuterated (protiated) compound.

Research has shown that on non-polar stationary phases, deuterated compounds often elute earlier than their protiated counterparts. nih.gov This is referred to as an "inverse isotope effect." nih.gov The underlying mechanism is attributed to differences in the intermolecular van der Waals forces between the analyte and the stationary phase. Deuterium atoms are slightly larger than protium (B1232500) atoms, which can lead to a subtle attenuation of the interaction between the molecule and the stationary phase, resulting in a shorter retention time. chemicalbook.com Conversely, on polar stationary phases, a "normal isotope effect" can be observed, where the deuterated compound elutes later. nih.gov

When a stationary phase is deactivated with this compound, the resulting surface is covered with deuterated trimethylsilyl groups. This deuterated surface can influence the retention behavior of analytes that interact with it. For analytes that undergo interactions with the deactivated surface, the presence of deuterium could lead to slight shifts in retention times compared to a column deactivated with standard HMDS. This effect would be most pronounced for analytes that exhibit strong interactions with the stationary phase itself.

Future Research Directions and Emerging Applications

Exploration of Hexamethyl-D18-disilazane in Nanoscience and Nanomaterial Synthesis

The synthesis of nanomaterials is a rapidly growing field, with applications ranging from electronics to medicine. google.commdpi.comresearchgate.netresearchgate.net Hexamethyldisilazane (B44280) (HMDS), the non-deuterated form of this compound, is already utilized in the synthesis of various nanoparticles, including indium sulfide (B99878) and SiOC:H nanoparticles. acs.orgcymitquimica.com It can act as a capping agent, controlling particle size and preventing aggregation, and also serves as a precursor for silicon-containing nanomaterials. marquette.edunih.gov

The introduction of this compound into nanomaterial synthesis opens up new avenues for research. The primary advantage lies in the ability to use neutron scattering techniques to study the structure and dynamics of these nanomaterials with enhanced contrast. nih.govnih.gov Neutrons interact differently with hydrogen and deuterium (B1214612) nuclei, allowing researchers to selectively "highlight" or "mask" parts of a nanocomposite structure. epj-conferences.orgnist.govill.euiaea.org By incorporating this compound, the organic capping layer or the nanoparticle core itself (if silicon-based) can be made "visible" to neutrons, providing invaluable data on:

Surface Chemistry and Ligand Exchange: Understanding how the deuterated silazane ligands bind to the nanoparticle surface and how they interact with their environment.

Core-Shell Structures: Elucidating the precise structure and thickness of shells in core-shell nanoparticles.

Dispersion in Polymer Matrices: Visualizing the dispersion and distribution of nanoparticles within a polymer matrix, which is crucial for the performance of nanocomposites.

Table 1: Potential Applications of this compound in Nanomaterial Characterization

| Technique | Information Gained with this compound |

|---|---|

| Small-Angle Neutron Scattering (SANS) | Nanoparticle size, shape, aggregation state, and interaction with surrounding media. |

| Neutron Reflectometry | Thickness and density of thin films and nanoparticle coatings on surfaces. |

Integration of Deuterium Labeling in Advanced Spectroscopic Imaging Techniques

Deuterium labeling is a powerful tool in various spectroscopic techniques, and this compound can serve as a versatile reagent for introducing deuterium into molecules of interest. unam.mxnih.gov

In mass spectrometry (MS) , the use of deuterated derivatizing agents like this compound is a well-established method for creating internal standards for quantitative analysis. acs.orgmdpi.comyale.edu By reacting an analyte with this compound, a deuterated analog is formed that has a distinct mass-to-charge ratio but nearly identical chromatographic behavior to the non-deuterated analyte. This allows for precise quantification, even in complex biological matrices. acs.org The use of deuterated MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), a related silylating agent, has demonstrated the utility of this approach in metabolomics. nih.gov

Deuterium metabolic imaging (DMI) is a rapidly advancing field of magnetic resonance imaging (MRI) that tracks the metabolic fate of deuterated compounds in vivo. nih.govyale.edunih.govisotope.commdpi.com While much of the current research focuses on deuterated glucose or water, there is potential to use this compound to synthesize deuterated metabolic probes. iaea.orgdergipark.org.tr This could expand the range of metabolic pathways that can be studied non-invasively, offering new insights into disease diagnosis and treatment monitoring. nih.govdergipark.org.tr

Raman spectroscopy also benefits from deuterium labeling. The C-D bond has a characteristic vibrational frequency in a region of the Raman spectrum that is typically free from other signals, providing a clear and unambiguous marker. nih.gov This "bio-orthogonal" tag can be used to track the uptake and distribution of molecules labeled with this compound in cells and tissues. nih.gov

Development of Catalytic Systems Employing Deuterated Silazane Reagents

Deuterated compounds are crucial for studying reaction mechanisms through the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. isotope.comnju.edu.cn The development of catalytic systems that utilize deuterated silazanes like this compound can provide valuable mechanistic insights.

Recent research has focused on the development of catalysts for the deuteration of silanes using various deuterium sources. acs.orgacs.orgnih.gov These studies highlight the importance of deuterated silanes as reagents in organic synthesis. this compound can potentially be used as a starting material or a precursor for the synthesis of novel deuterated catalysts. For instance, ruthenium-based nanoparticle catalysts have been shown to be effective for the H/D exchange of silanes.

Furthermore, the reactivity of the N-H bond in this compound could be exploited in catalytic cycles. The study of the KIE for reactions involving the cleavage of the N-D bond in this compound could help elucidate the role of proton (or deuteron) transfer steps in catalytic mechanisms. This is particularly relevant for reactions where the silazane acts as a ligand or a reactant. nist.govencyclopedia.pub

Table 2: Research Opportunities for this compound in Catalysis

| Research Area | Potential Contribution of this compound |

|---|---|

| Mechanistic Studies (KIE) | Elucidating reaction mechanisms involving Si-N bond cleavage or N-H/N-D exchange. |

| Synthesis of Deuterated Catalysts | Serving as a precursor for novel deuterated ligands and catalysts. |

Novel Deuterated Compound Applications in Isotope-Specific Research Fields

The unique properties of deuterium make it a valuable isotope in a variety of research fields beyond those already discussed. This compound, as a readily available source of multiple deuterium atoms, can contribute significantly to these areas.

In solid-state Nuclear Magnetic Resonance (NMR) spectroscopy , deuterium labeling is used to simplify complex spectra and to probe the local environment and dynamics of molecules in solid materials. mdpi.comresearchgate.netnih.govnih.govrsc.org By selectively incorporating this compound-derived groups into materials, researchers can gain detailed structural information that would be otherwise inaccessible.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool in environmental and forensic science for tracing the origin and fate of organic pollutants. rsc.org The development of methods to synthesize and analyze compounds derivatized with this compound could enhance the capabilities of CSIA, allowing for more precise source apportionment of contaminants.

Finally, the field of deuterated drugs is a growing area of pharmaceutical research. unam.mx Replacing hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic rate, potentially leading to improved pharmacokinetic profiles and reduced side effects. While this compound itself is not a therapeutic agent, it can be a valuable building block in the synthesis of deuterated active pharmaceutical ingredients (APIs). nih.govprinceton.edu

Q & A

Q. What are the critical safety considerations when handling Hexamethyl-D18-disilazane in laboratory settings?

this compound is classified as a flammable liquid (flash point: 30.0±18.7 °C) and corrosive . Key safety measures include:

- Engineering controls : Use fume hoods or ensure adequate ventilation to prevent vapor accumulation .

- Personal protective equipment (PPE) : Wear tight-sealing safety goggles, flame-resistant lab coats, and nitrile gloves. Respiratory protection is required if ventilation is insufficient .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from oxidizers .

Table 1: Key Hazard Data

| Property | Value | Source |

|---|---|---|

| Flash Point | 30.0±18.7 °C | |

| Corrosivity | Causes skin/eye irritation | |